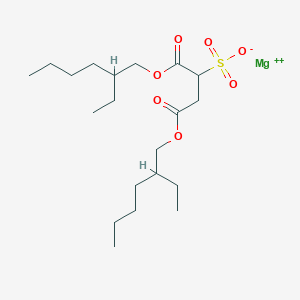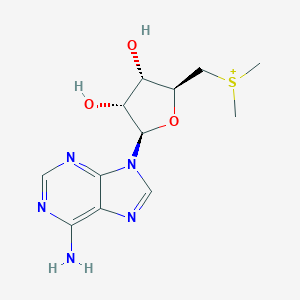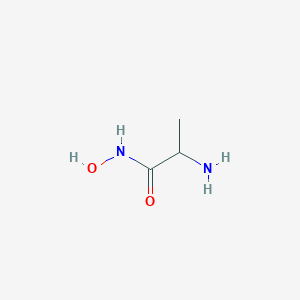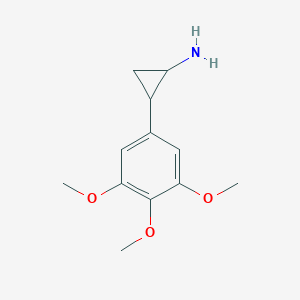
3-Isomangostin
Vue d'ensemble
Description
3-Isomangostin: est un dérivé de xanthone naturel présent dans le péricarpe du fruit du mangoustan (Garcinia mangostana). Il est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . Le composé a une formule moléculaire de C24H26O6 et une masse moléculaire de 410,46 g/mol .
Applications De Recherche Scientifique
La 3-Isomangostin a un large éventail d'applications en recherche scientifique, notamment :
Chimie
- Utilisé comme réactif en synthèse organique pour créer de nouveaux composés ayant des activités biologiques potentielles .
Biologie
- Présente une activité de piégeage des radicaux libres, ce qui la rend utile dans les études liées au stress oxydatif et au vieillissement .
Médecine
- Agit comme un inhibiteur d'enzymes telles que l'acétylcholinestérase et la réductase aldose, ce qui en fait un candidat potentiel pour le traitement des maladies neurodégénératives et du diabète .
- A montré une activité antiplasmodiale, indiquant son utilisation potentielle dans le traitement du paludisme .
Industrie
- Utilisé dans le développement d'antioxydants et de conservateurs naturels pour les produits alimentaires et cosmétiques .
Mécanisme d'action
La this compound exerce ses effets par divers mécanismes :
Inhibition enzymatique: Elle inhibe les enzymes comme l'acétylcholinestérase et la réductase aldose en se liant à leurs sites actifs, empêchant la liaison du substrat et l'activité enzymatique subséquente.
Activité antioxydante: Le composé piège les radicaux libres, réduisant le stress oxydatif et empêchant les dommages cellulaires.
Modulation des voies de signalisation: Elle module des voies de signalisation clés telles que PI3K/Akt et MAPK, conduisant à l'apoptose et à l'inhibition de la prolifération des cellules cancéreuses.
Mécanisme D'action
Target of Action
3-Isomangostin is a potent inhibitor of MutT homolog 1 (MTH1) . MTH1 is an enzyme that prevents the incorporation of oxidized nucleoside triphosphates into DNA, thereby protecting the nucleotide pool from oxidative stress . In addition to MTH1, this compound also inhibits aldose reductase and acetylcholinesterase .
Mode of Action
This compound interacts with its targets by binding to their active sites. For instance, it binds to the active site of MTH1, inhibiting its activity . This interaction results in the prevention of the incorporation of oxidized nucleoside triphosphates into DNA .
Biochemical Pathways
The inhibition of MTH1 by this compound affects the pathway responsible for protecting the nucleotide pool from oxidative stress . By inhibiting aldose reductase, it impacts the polyol pathway, which plays a role in diabetic complications . The inhibition of acetylcholinesterase affects the cholinergic system, which is involved in numerous physiological functions .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol and dichloromethane suggests that it may have good bioavailability
Result of Action
The inhibition of MTH1 by this compound can lead to the incorporation of oxidized nucleoside triphosphates into DNA, potentially causing DNA damage . Its inhibition of aldose reductase and acetylcholinesterase can impact various physiological functions, including those related to diabetic complications and the cholinergic system .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature and pH conditions Additionally, its efficacy may be influenced by the presence of other compounds or drugs in the system
Analyse Biochimique
Biochemical Properties
3-Isomangostin has been found to interact with several enzymes and proteins. It is an inhibitor of mutT homolog 1 (MTH1) with an IC50 value of 52 nM . Additionally, this compound also inhibits aldose reductase (IC50 = 3.48 µM), and acetylcholinesterase (AChE; IC50 = 2.36 µg/ml) . These interactions suggest that this compound plays a significant role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are diverse. It has been found to inhibit the growth of Plasmodium falciparum strains in isolated and infected red blood cells . It also reduces the viability of certain cell types . These findings suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to enzymes such as MTH1 and aldose reductase, inhibiting their activity . This binding interaction with biomolecules leads to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound under normal conditions .
Metabolic Pathways
Given its interactions with enzymes such as MTH1 and aldose reductase, it is likely that this compound is involved in several metabolic processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: : La 3-Isomangostin peut être synthétisée par diverses méthodes de synthèse organique. Une approche courante implique l'utilisation de matières premières telles que la 3-indol-cétone et la β-diphényléthylamine. La synthèse implique généralement une série de réactions, y compris la condensation, la cyclisation et l'oxydation[2][2].
Méthodes de production industrielle: : La production industrielle de this compound implique souvent l'extraction du péricarpe de Garcinia mangostana. Le processus d'extraction comprend une extraction par solvant en utilisant des solvants organiques comme l'éthanol, le méthanol ou le chloroforme, suivie d'une purification par des techniques chromatographiques[2][2].
Analyse Des Réactions Chimiques
Types de réactions: : La 3-Isomangostin subit diverses réactions chimiques, notamment :
Oxydation: Le composé peut être oxydé pour former différents dérivés.
Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution: Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Des réactifs comme les halogènes et les agents alkylants sont utilisés.
Produits principaux: : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la this compound .
Comparaison Avec Des Composés Similaires
Composés similaires
α-Mangostin: Un autre dérivé de xanthone présent dans Garcinia mangostana ayant des activités biologiques similaires.
β-Mangostin: Un composé structurellement apparenté ayant des propriétés antioxydantes et anticancéreuses.
Garcinone E: Une xanthone ayant une puissante activité anticancéreuse.
Unicité: : La 3-Isomangostin est unique en raison de son inhibition sélective d'enzymes telles que l'acétylcholinestérase et la réductase aldose, ainsi que de ses diverses activités biologiques, notamment les effets antiplasmodiaux et anticancéreux .
Propriétés
IUPAC Name |
5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)-3,4-dihydropyrano[3,2-b]xanthen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,10-11,25-26H,7-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCDBAVVDILRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(CC4)(C)C)O)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317245 | |
| Record name | 3-Isomangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19275-46-8 | |
| Record name | 3-Isomangostin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isomangostin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701317245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19275-46-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Isomangostin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RCN2CT95D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 160 °C | |
| Record name | 3-Isomangostin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)
![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)


